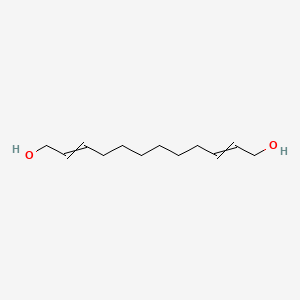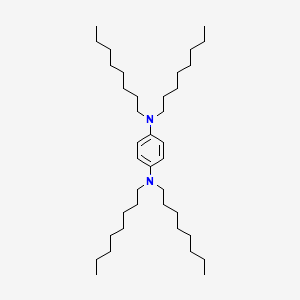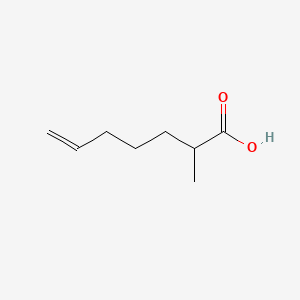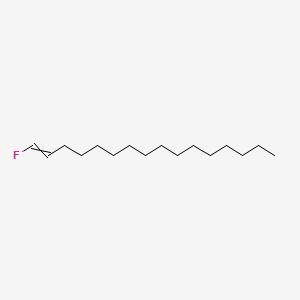
1-Fluorohexadec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorohexadec-1-ene is an organic compound with the molecular formula C₁₆H₃₁F It is a fluorinated alkene, characterized by the presence of a fluorine atom attached to the first carbon of a hexadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorohexadec-1-ene can be synthesized through several methods. One common approach involves the fluorination of hexadec-1-ene. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also include purification steps such as distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorohexadec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-Fluorohexadec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Medicine: Research into fluorinated drugs often involves compounds like this compound as intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-fluorohexadec-1-ene exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Hexadec-1-ene: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
1-Bromohexadec-1-ene: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Chlorohexadec-1-ene: Similar to the bromo compound but with chlorine, affecting its chemical behavior.
Uniqueness: 1-Fluorohexadec-1-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic size make the compound more reactive in specific reactions, and it can also influence the physical properties of materials in which it is incorporated.
Properties
Molecular Formula |
C16H31F |
|---|---|
Molecular Weight |
242.42 g/mol |
IUPAC Name |
1-fluorohexadec-1-ene |
InChI |
InChI=1S/C16H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h15-16H,2-14H2,1H3 |
InChI Key |
MONNZCLQKQDMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


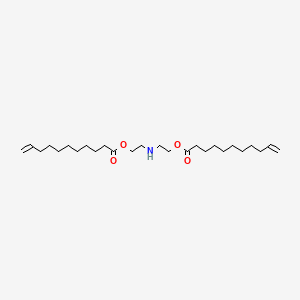

![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)
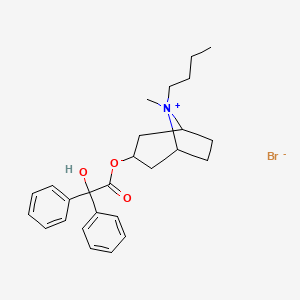

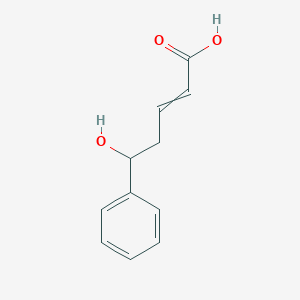
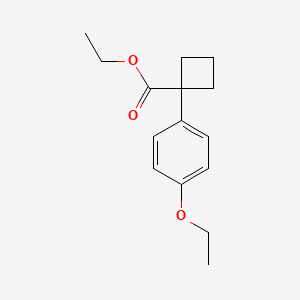
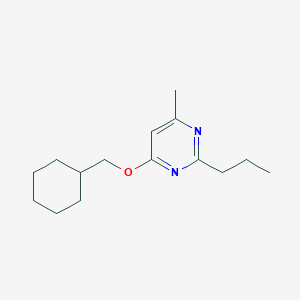

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
